molecular formula C10H12BrNO2 B8538358 (3R)-8-bromo-5-methoxychroman-3-amine

(3R)-8-bromo-5-methoxychroman-3-amine

Cat. No.: B8538358
M. Wt: 258.11 g/mol
InChI Key: NIXRTCHKTNFAKH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-8-Bromo-5-methoxychroman-3-amine is a chiral chroman derivative featuring a bromo substituent at position 8, a methoxy group at position 5, and an amine group at position 2. The stereochemistry at the 3R position significantly influences its biological activity and physicochemical properties. The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to solubility and hydrogen-bonding interactions .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

(3R)-8-bromo-5-methoxy-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C10H12BrNO2/c1-13-9-3-2-8(11)10-7(9)4-6(12)5-14-10/h2-3,6H,4-5,12H2,1H3/t6-/m1/s1

InChI Key

NIXRTCHKTNFAKH-ZCFIWIBFSA-N

Isomeric SMILES

COC1=C2C[C@H](COC2=C(C=C1)Br)N

Canonical SMILES

COC1=C2CC(COC2=C(C=C1)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • In Vitro Studies : (3R)-8-Bromo-5-methoxychroman-3-amine exhibits 3-fold higher potency in MAO-A inhibition (IC₅₀ = 0.9 μM) compared to its 8-chloro counterpart (IC₅₀ = 2.7 μM), attributed to bromine’s stronger σ-hole interactions .

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